N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
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Overview
Description
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a fluorophenyl group, an oxoethyl linker, and a benzenesulfonamide moiety with a trifluoromethyl group. Its distinct structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves multiple steps, typically starting with the preparation of the piperazine derivative. The synthetic route may include:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form the 4-(2-fluorophenyl)-1-piperazine intermediate.
Oxoethylation: The intermediate is then subjected to oxoethylation using an appropriate oxoethylating agent, such as ethyl chloroformate, to introduce the oxoethyl group.
Sulfonamide Formation: The final step involves the reaction of the oxoethylated intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors, which may lead to the development of new pharmaceuticals.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can be compared with other similar compounds, such as:
N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide: This compound has a similar structure but with a different fluorophenyl substitution pattern.
N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide: This compound differs in the position of the trifluoromethyl group on the benzenesulfonamide moiety.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C25H23F4N3O3S |
---|---|
Molecular Weight |
521.5g/mol |
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C25H23F4N3O3S/c26-22-11-4-5-12-23(22)30-13-15-31(16-14-30)24(33)18-32(36(34,35)21-9-2-1-3-10-21)20-8-6-7-19(17-20)25(27,28)29/h1-12,17H,13-16,18H2 |
InChI Key |
DACJLTLKIOOICB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN(C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN(C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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